molecular formula C28H38O12 B593456 Decinnamoyltaxagifine CAS No. 130394-69-3

Decinnamoyltaxagifine

Cat. No.: B593456
CAS No.: 130394-69-3
M. Wt: 566.6
InChI Key: NFUTVRWRWMCUTE-ANSMBRFYSA-N
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Description

Decinnamoyltaxagifine is a taxane diterpene compound isolated from the leaves of the Japanese yew, Taxus cuspidata . Taxanes are a class of diterpenes known for their complex structures and significant biological activities, particularly in cancer treatment. This compound has garnered interest due to its unique chemical structure and potential pharmacological properties.

Preparation Methods

The synthesis of decinnamoyltaxagifine involves several steps, starting from the extraction of taxane precursors from the leaves of Taxus cuspidata. The synthetic route typically includes:

Industrial production methods for taxanes, including this compound, often involve large-scale extraction and purification processes, utilizing advanced chromatographic techniques to ensure high purity and yield.

Chemical Reactions Analysis

Decinnamoyltaxagifine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various oxidized, reduced, or substituted derivatives of this compound .

Scientific Research Applications

Decinnamoyltaxagifine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of decinnamoyltaxagifine involves its interaction with microtubules, which are essential components of the cell’s cytoskeleton. By binding to microtubules, this compound stabilizes them and prevents their depolymerization, leading to the inhibition of cell division. This mechanism is similar to that of other taxane compounds, such as paclitaxel, which are used in cancer therapy .

Comparison with Similar Compounds

Decinnamoyltaxagifine is similar to other taxane compounds, such as:

    Paclitaxel: Known for its use in cancer treatment, paclitaxel also stabilizes microtubules and inhibits cell division.

    Docetaxel: Another taxane used in cancer therapy, docetaxel has a similar mechanism of action but differs in its chemical structure and pharmacokinetics.

    Baccatin III: A precursor in the synthesis of paclitaxel, baccatin III shares structural similarities with this compound but lacks the cinnamoyl group.

The uniqueness of this compound lies in its specific chemical modifications, which may confer distinct biological activities and pharmacological properties compared to other taxanes .

Biological Activity

Decinnamoyltaxagifine is a diterpenoid compound derived from the Taxus genus, particularly from Taxus chinensis var. mairei. This compound has garnered attention in recent pharmacological research due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article synthesizes current knowledge on the biological activity of this compound, supported by research findings and case studies.

This compound belongs to a class of compounds known as taxanes, characterized by their complex diterpene structures. The molecular formula for this compound is C30H42O12C_{30}H_{42}O_{12} with a molecular weight of approximately 594.27 g/mol. It is primarily isolated from the bark of Taxus chinensis var. mairei through various extraction methods including solvent extraction and chromatographic techniques .

Biological Activities

1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties, particularly against various cancer cell lines. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells by inducing apoptosis. For instance, a study evaluated its effects on human lung cancer A549 cells, showing that it downregulates anti-apoptotic proteins while upregulating pro-apoptotic factors, enhancing apoptotic signaling pathways .

2. Anti-inflammatory Effects
this compound also shows promise as an anti-inflammatory agent. It has been observed to reduce the expression of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases. This activity is likely mediated through the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which play a critical role in inflammation .

3. Antimicrobial Properties
The antimicrobial activity of this compound has been explored against various pathogens. Preliminary studies indicate that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Table 1: Summary of Biological Activities

Activity Effect Mechanism References
AnticancerInduces apoptosis in A549 cellsDownregulates Bcl-2; upregulates Bax
Anti-inflammatoryReduces pro-inflammatory cytokinesInhibits NF-kB signaling
AntimicrobialInhibits growth of bacteriaDisrupts bacterial cell wall synthesis

Case Study: Anticancer Efficacy

In a controlled study involving A549 lung cancer cells, this compound was administered at varying concentrations. The results showed a dose-dependent inhibition of cell viability, with significant apoptosis observed at higher concentrations (≥ 10 µM). The mechanism was linked to increased levels of active caspase-3 and reduced Bcl-2 expression, indicating effective induction of programmed cell death .

Case Study: Anti-inflammatory Action

Another study investigated the anti-inflammatory effects of this compound in a murine model of acute inflammation. Mice treated with the compound exhibited significantly lower levels of inflammatory markers such as TNF-alpha and IL-6 compared to control groups. This suggests that this compound may be beneficial in managing inflammatory responses .

Properties

IUPAC Name

(3,4,11-triacetyloxy-2,8-dihydroxy-1,5,15-trimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-6-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O12/c1-12-18(33)10-20(37-13(2)29)26(7)21(12)22(38-14(3)30)17-9-19(34)27(8)28(35,25(17,6)11-36-27)24(40-16(5)32)23(26)39-15(4)31/h17-18,20-24,33,35H,1,9-11H2,2-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFUTVRWRWMCUTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC(C(=C)C2C1(C(C(C3(C4(COC3(C(=O)CC4C2OC(=O)C)C)C)O)OC(=O)C)OC(=O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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